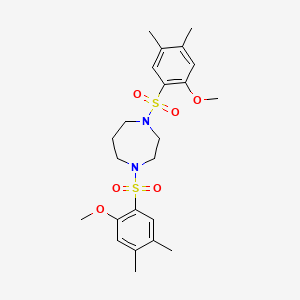
1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane, also known as DBD-MDZ, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of diazepanes, which are known for their ability to interact with the central nervous system and produce a calming effect. DBD-MDZ has been found to have a unique mechanism of action, making it a promising candidate for further investigation.
Mechanism Of Action
1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane interacts with the GABA-A receptor in the brain, which is responsible for inhibiting the transmission of nerve impulses. This interaction leads to a decrease in neuronal activity, resulting in a calming effect. 1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane has been found to have a unique binding site on the GABA-A receptor, which may contribute to its specific mechanism of action.
Biochemical And Physiological Effects
1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane has been found to produce a range of biochemical and physiological effects. These include a decrease in heart rate, blood pressure, and respiratory rate. It also produces muscle relaxation and a decrease in muscle tone. 1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane has been found to have a low potential for respiratory depression, making it a safer alternative to traditional anesthetics.
Advantages And Limitations For Lab Experiments
1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane has several advantages for use in lab experiments. It has a high potency, meaning that small amounts can produce significant effects. It also has a rapid onset of action and a prolonged duration of effect. However, 1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane has limitations, including its solubility and stability. These factors can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for the investigation of 1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane. One area of research is the optimization of its synthesis method to produce higher yields and purer products. Another area of research is the investigation of its potential as an anesthetic agent in humans. Further studies are also needed to explore its potential as an anti-convulsant and anti-anxiety agent. Finally, investigations into the specific binding site of 1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane on the GABA-A receptor may lead to the development of more targeted anesthetic agents.
Synthesis Methods
1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane can be synthesized using a multi-step process involving the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 1,4-diazepane. The resulting compound is then subjected to further reactions to produce the final product. This synthesis method has been optimized to produce high yields of pure 1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane.
Scientific Research Applications
1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane has been investigated for its potential application in the treatment of various medical conditions. One of the most promising areas of research is its use as an anesthetic agent. 1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane has been found to produce a rapid and prolonged sedative effect, making it a potential alternative to traditional anesthetics. Other potential applications include its use as an anti-convulsant and anti-anxiety agent.
properties
IUPAC Name |
1,4-bis[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O6S2/c1-16-12-20(30-5)22(14-18(16)3)32(26,27)24-8-7-9-25(11-10-24)33(28,29)23-15-19(4)17(2)13-21(23)31-6/h12-15H,7-11H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRVUEMUIKQREB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

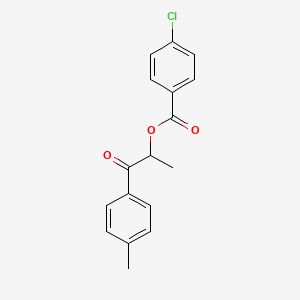
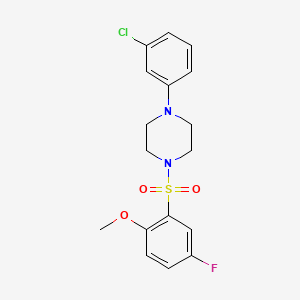
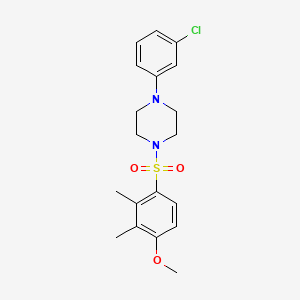
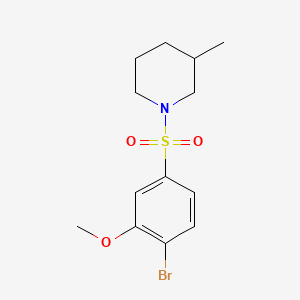
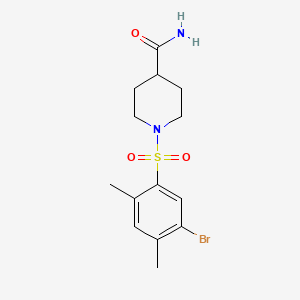
![1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B604789.png)
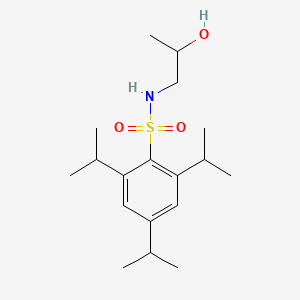
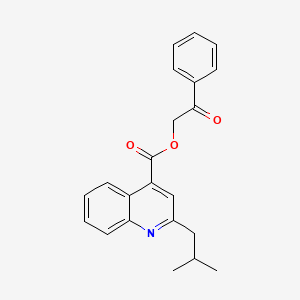
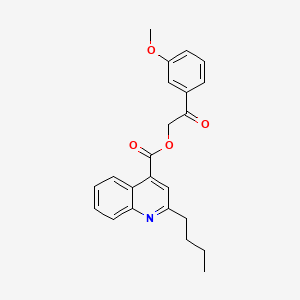
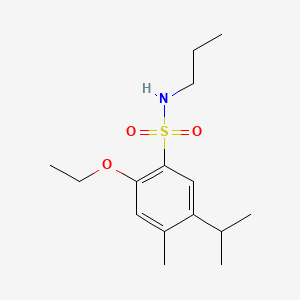
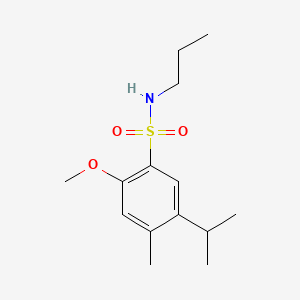
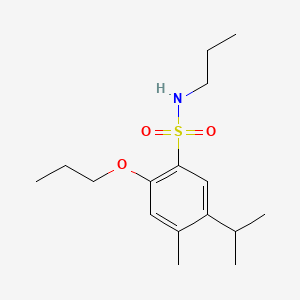
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B604800.png)
![1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B604804.png)